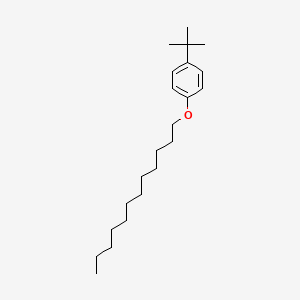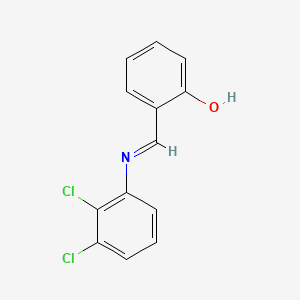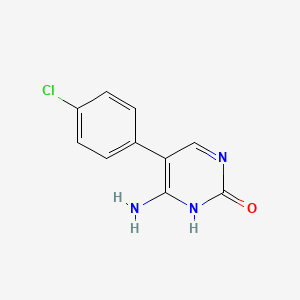
4-bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Hydroxylation: The final step involves introducing the hydroxyl group at the para position relative to the bromine atom.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4-bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA to inhibit replication or transcription.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol: Lacks the bromine atom, which may affect its biological activity.
4-chloro-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and properties.
4-nitro-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol: Contains a nitro group instead of bromine, which can significantly alter its chemical and biological properties.
Uniqueness
The presence of the bromine atom in 4-bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making this compound more reactive in substitution reactions .
Properties
Molecular Formula |
C15H15BrN2O |
|---|---|
Molecular Weight |
319.20 g/mol |
IUPAC Name |
4-bromo-2-(1,3-dimethyl-2H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C15H15BrN2O/c1-17-12-5-3-4-6-13(12)18(2)15(17)11-9-10(16)7-8-14(11)19/h3-9,15,19H,1-2H3 |
InChI Key |
ZTLVWFYUHOXGSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965481.png)
![N-[4-(diethylamino)phenyl]methanesulfonamide](/img/structure/B11965485.png)

![4-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11965496.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965497.png)


![(4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11965519.png)



![N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11965538.png)
![(8S,9S,10R,13S,14S,17R)-17-(1-Hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11965541.png)

